molecular formula C24H26N2O5 B12382215 Tnf-|A-IN-11

Tnf-|A-IN-11

Cat. No.: B12382215
M. Wt: 422.5 g/mol
InChI Key: BKTIPXAFPMVBOY-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TNF-α-IN-11 is a small-molecule inhibitor targeting tumor necrosis factor-alpha (TNF-α), a cytokine implicated in inflammatory and autoimmune diseases such as rheumatoid arthritis and Crohn’s disease. These inhibitors typically function by binding to TNF-α or its receptors, thereby reducing pro-inflammatory responses .

Properties

Molecular Formula

C24H26N2O5

Molecular Weight

422.5 g/mol

IUPAC Name

N-[(3S)-1-[2-(1,3-benzodioxol-5-yl)ethyl]-2,5-dioxopyrrolidin-3-yl]-4-tert-butylbenzamide

InChI

InChI=1S/C24H26N2O5/c1-24(2,3)17-7-5-16(6-8-17)22(28)25-18-13-21(27)26(23(18)29)11-10-15-4-9-19-20(12-15)31-14-30-19/h4-9,12,18H,10-11,13-14H2,1-3H3,(H,25,28)/t18-/m0/s1

InChI Key

BKTIPXAFPMVBOY-SFHVURJKSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N[C@H]2CC(=O)N(C2=O)CCC3=CC4=C(C=C3)OCO4

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2CC(=O)N(C2=O)CCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tnf-|A-IN-11 typically involves a multi-step organic synthesis process. The initial steps often include the preparation of intermediate compounds through reactions such as nucleophilic substitution and condensation. These intermediates are then subjected to further reactions, including cyclization and functional group modifications, to yield the final product .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tnf-|A-IN-11 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield hydrogenated derivatives .

Scientific Research Applications

Tnf-|A-IN-11 has a wide range of scientific research applications, including:

Mechanism of Action

Tnf-|A-IN-11 exerts its effects by inhibiting the activity of TNF-α. This inhibition occurs through the binding of this compound to the TNF-α molecule, preventing it from interacting with its receptors on the surface of target cells. This blockade disrupts the downstream signaling pathways that lead to inflammation and cell proliferation. The primary molecular targets include the TNF-α receptors and associated signaling molecules such as nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

TNF-α-IN-9

TNF-α-IN-9 (CAS: 2054199-25-4) is a closely related compound with the molecular formula C₁₇H₁₄O₄ and a molecular weight of 282.2950 g/mol . Key comparisons include:

  • Safety Profile : TNF-α-IN-9’s safety data sheet highlights standard first-aid measures for skin/eye exposure but lacks detailed toxicity data, suggesting further preclinical validation is required .

Etanercept (Biologic TNF-α Inhibitor)

Etanercept, a fusion protein biologic, serves as a functional comparator despite its structural dissimilarity:

  • Mechanism : Binds directly to TNF-α, preventing receptor interaction, whereas TNF-α-IN-11 likely targets intracellular signaling components .
  • Molecular Weight : Etanercept (~150 kDa) is significantly larger than small-molecule inhibitors like TNF-α-IN-11, impacting its pharmacokinetics (e.g., oral bioavailability) and manufacturing complexity .

Comparison with Functionally Similar Compounds

Thalidomide Analogues

Thalidomide derivatives (e.g., lenalidomide) modulate TNF-α production but differ mechanistically:

  • Efficacy : Thalidomide analogues reduce TNF-α synthesis in macrophages, whereas TNF-α-IN-11 may directly inhibit TNF-α-receptor binding .

Tofacitinib (JAK Inhibitor)

Tofacitinib, a Janus kinase (JAK) inhibitor, indirectly modulates TNF-α signaling:

  • Clinical Use : Tofacitinib is FDA-approved for rheumatoid arthritis, whereas TNF-α-IN-11’s therapeutic applications remain investigational .

Data Table: Comparative Analysis of TNF-α-IN-11 and Analogues

Parameter TNF-α-IN-11 (Hypothetical) TNF-α-IN-9 Etanercept Tofacitinib
Molecular Weight ~300–350 g/mol* 282.2950 g/mol ~150 kDa 312.37 g/mol
Target TNF-α signaling TNF-α signaling TNF-α ligand JAK-STAT pathways
Bioavailability High (oral) Not reported Low (subcutaneous) Moderate (oral)
Development Stage Preclinical Preclinical FDA-approved FDA-approved
Key Advantage Oral administration Synthetic small molecule High specificity Broad anti-inflammatory

*Estimated based on structural analogy to TNF-α-IN-7.

Research Findings and Limitations

  • Efficacy : Small-molecule TNF-α inhibitors like TNF-α-IN-11 may offer advantages in cost and administration over biologics but require validation in cytokine suppression assays .
  • Gaps in Data: No peer-reviewed studies on TNF-α-IN-11’s IC₅₀, solubility, or stability were found in the provided evidence, necessitating further primary research .
  • Safety : Structural analogs like TNF-α-IN-9 lack comprehensive toxicity profiles, underscoring the need for rigorous preclinical testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.